molecular formula C23H22O7 B2468771 8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-24-5

8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2468771
CAS No.: 690214-24-5
M. Wt: 410.422
InChI Key: WTFFTUXCFACHPF-PKNBQFBNSA-N
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Description

8-Ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a coumarin-based chalcone derivative characterized by:

  • A coumarin core (2H-chromen-2-one) with an ethoxy group at position 7.
  • A chalcone moiety at position 3, featuring a conjugated α,β-unsaturated ketone ((2E)-prop-2-enoyl) linked to a 2,3,4-trimethoxyphenyl group.

This structural framework is associated with diverse biological activities, including anticancer, anti-inflammatory, and cholinesterase inhibition, owing to the electron-rich trimethoxyphenyl group and the planar coumarin system enabling π-π interactions . Below, we compare this compound with structurally analogous derivatives to elucidate substituent effects on physicochemical and biological properties.

Properties

IUPAC Name

8-ethoxy-3-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-5-29-19-8-6-7-15-13-16(23(25)30-20(15)19)17(24)11-9-14-10-12-18(26-2)22(28-4)21(14)27-3/h6-13H,5H2,1-4H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFFTUXCFACHPF-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 8-ethoxy-2H-chromen-2-one with 2,3,4-trimethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted flavonoid derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations
Compound Name Core Structure Position 8 Substituent Chalcone Substituent Key Differences vs. Target Compound Reference
8-Ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one (Target) Coumarin Ethoxy 2,3,4-Trimethoxyphenyl - -
8-Methoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one Coumarin Methoxy 2,3,4-Trimethoxyphenyl Shorter alkyl chain at position 8
3-[(2E)-3-(4-Dimethylaminophenyl)prop-2-enoyl]-2H-chromen-2-one (4e) Coumarin H 4-Dimethylaminophenyl Electron-donating -NMe₂ vs. -OMe groups
(2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one Thiophene-chalcone N/A 2,3,4-Trimethoxyphenyl + 5-bromothiophene Coumarin replaced with thiophene
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate Cinnamate ester N/A 3,4,5-Trimethoxyphenyl + 2-chlorophenyl Coumarin replaced with cinnamate ester

Physicochemical Properties

Electronic Properties
  • HOMO-LUMO Gaps : Chalcone derivatives with extended conjugation (e.g., 2,3,4-trimethoxyphenyl) exhibit reduced HOMO-LUMO gaps, enhancing charge transfer and reactivity. For example, DFT studies on (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one show a HOMO-LUMO gap of ~3.5 eV, correlating with high electrophilicity .
Crystallographic Features
  • Non-Planarity: In (2E)-1-(5-bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, the thiophene and phenyl rings are non-planar (dihedral angle = 11.08°), reducing conjugation but facilitating intermolecular C–H···O hydrogen bonds . Similar non-planar interactions may occur in the target compound.

Biological Activity

8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by a chromone backbone and various substituents that enhance its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and oncology.

Chemical Structure and Properties

The compound features an ethoxy group and a prop-2-enoyl moiety attached to a trimethoxyphenyl group at the 3-position of the chromenone structure. The presence of multiple methoxy groups enhances its solubility and reactivity, making it an interesting candidate for diverse chemical and biological applications.

Property Details
Molecular Formula C23H22O7
Molecular Weight 410.422 g/mol
IUPAC Name 8-ethoxy-3-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]chromen-2-one
CAS Number 690214-24-5

The biological activity of this compound primarily involves its interaction with the GABA neurotransmission pathway. It targets GABA transferase, influencing inhibitory signaling in the nervous system. This interaction is associated with anticonvulsant and sedative effects, suggesting potential therapeutic applications for neurological disorders such as epilepsy and anxiety.

Key Mechanisms:

  • Antioxidant Activity : The compound scavenges free radicals and reduces oxidative stress.
  • Anti-inflammatory Activity : It inhibits pro-inflammatory cytokines and enzymes (e.g., cyclooxygenase).
  • Anticancer Activity : Induces apoptosis in cancer cells by activating caspases and modulating signaling pathways like PI3K/Akt and MAPK.

Anticancer Potential

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant potency with IC50 values in the low micromolar range.

Cell Line IC50 (μM) Mechanism of Action
HepG2 (Liver Cancer)1.38 - 3.21Induces apoptosis via p53 activation
MCF7 (Breast Cancer)Not specifiedModulates cell cycle and induces mitochondrial dysfunction

In HepG2 cells, the compound increased p53 and Bax levels while decreasing Bcl-2 levels, indicating its potential to trigger intrinsic apoptotic pathways.

Neurological Effects

The anticonvulsant properties have been attributed to its modulation of GABAergic signaling pathways. The compound's sedative effects suggest it may be beneficial in treating anxiety disorders.

Case Studies

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound led to significant apoptosis induction in HepG2 cells after 48 hours, with flow cytometry revealing a marked increase in early and late-stage apoptotic cells.
    "Compound 9 increases the percentage of early and late apoptosis by 16.63-fold and 60.11-fold compared with untreated controls" .
  • Antioxidant Properties Evaluation : In vitro assays confirmed that the compound effectively reduced oxidative stress markers in various cell lines, supporting its potential as an antioxidant agent.

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